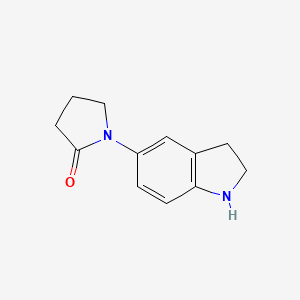

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one” is a novel cathinone derivative . It was identified in a suspicious white powder labeled “idanyl-biphenyl-amninone,” which was seized by customs officials . It has not been registered in the CAS or IUPAC databases .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly described in the available literature. It was identified in a white powder , suggesting it is a solid at room temperature.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- Synthesis of Novel Scaffolds for Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives showcases the exploration of novel scaffolds like diazaoxindoles for kinase research areas, highlighting the potential of these compounds in pharmaceutical uses (Cheung et al., 2001).

Antitumor Activity

- Nortopsentin Analogues Against Peritoneal Mesothelioma : Nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), acting as cyclin-dependent kinase 1 inhibitors and showing potential for cancer therapy (Carbone et al., 2013).

Catalytic and Synthetic Processes

- Cascade Phosphinoylation/Cyclization/Isomerization : A method for the synthesis of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles through a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, offering a straightforward route for constructing complex molecules under mild conditions (Chen et al., 2016).

TDO-2 Inhibition for Cancer Treatment

- 3-(Indol-3-yl)pyridine Derivatives as TDO2 Inhibitors : Novel 3-(indol-3-yl)pyridine derivatives have been identified as TDO2 inhibitors, suggesting their potential in treating and preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Electropolymerization and Material Science

- Synthesis of Electrochromic Conducting Polymers : A new polycyclic pyrrole derivative, 3,8-diethyl-1,10-dihydro-benzo[e]pyrrolo[3,2-g]indole, has been synthesized and shown to act as a monomer for electropolymerization, forming electrochromic conducting polymers with potential applications in developing multicolor electrochromic materials (Roznyatovskiy et al., 2010).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one, also known as 1-(Indolin-5-yl)pyrrolidin-2-one, is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways, primarily those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis, thereby protecting cells from this form of cell death .

Pharmacokinetics

The compound’s potent inhibition of ripk1 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively reach its target and exert its effects .

Result of Action

The primary result of the compound’s action is the protection of cells from necroptosis . It has been shown to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Safety and Hazards

Analyse Biochimique

Cellular Effects

It has been reported that this compound potently inhibited RIPK1, a key protein involved in necroptosis, a form of programmed cell death . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Molecular Mechanism

It has been shown to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-2-1-7-14(12)10-3-4-11-9(8-10)5-6-13-11/h3-4,8,13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZFZIJJPRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2)NCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)